Positional Isomer Reactivity: 5-Carbaldehyde vs. 4-Carbaldehyde
No direct head-to-head experimental comparison between 2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde and its 4-carbaldehyde isomer (CAS 1183430-59-2) has been published. Predicted physicochemical differences are modest: the 4-carbaldehyde isomer shows a predicted boiling point of 335.3±40.0 °C, density 1.358±0.06 g/cm³, and pKa 0.23±0.10 . Equivalent predicted data for the target 5-carbaldehyde are not available in authoritative databases . The aldehyde group position is expected to alter the electron density on the thiazole ring, influencing nucleophilic addition rates and the stability of imine/enamine products. However, without quantitative kinetic or thermodynamic data, any claim of superiority is unsupported.
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | Boiling point: N/A; Density: N/A; pKa: Not reported |
| Comparator Or Baseline | 2-(Furan-2-yl)thiazole-4-carbaldehyde: b.p. 335.3±40.0 °C; density 1.358±0.06 g/cm³; pKa 0.23±0.10 (all predicted) |
| Quantified Difference | Not calculable – target data absent |
| Conditions | Predicted values from ACD/Labs or similar software; experimental confirmation lacking. |
Why This Matters
Without direct reactivity data, procurement decisions should be driven by synthetic accessibility and the specific regiochemical requirements of the intended downstream transformation.
